molecular formula C17H15Cl2N B570599 N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine CAS No. 340830-05-9

N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine

Cat. No.: B570599
CAS No.: 340830-05-9
M. Wt: 304.214
InChI Key: DWRSHTXEMAZHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine undergoes several types of chemical reactions, including:

    Reduction: The imine group can be reduced to an amine using catalytic hydrogenation.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Reduction: The major product is the corresponding amine.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine is primarily used as an intermediate in the synthesis of pharmaceuticals like sertraline . Its applications extend to:

    Chemistry: Used in the development of new synthetic methodologies.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Key intermediate in the production of SSRIs.

    Industry: Utilized in the large-scale production of pharmaceuticals.

Mechanism of Action

The compound itself does not have a direct mechanism of action but serves as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of sertraline, it is converted into a compound that inhibits the reuptake of serotonin in the brain, thereby increasing serotonin levels and improving mood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine is unique due to its specific structural configuration, which makes it a crucial intermediate in the synthesis of certain SSRIs. Its synthesis is optimized for industrial applications, making it more efficient and environmentally friendly compared to similar compounds .

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N/c1-20-16-10-9-12(11-5-2-3-6-13(11)16)14-7-4-8-15(18)17(14)19/h2-8,12H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRSHTXEMAZHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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